4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol

Scaffold Differentiation Physicochemical Properties Medicinal Chemistry

4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol (CAS 1505088-70-9) is a synthetic, small-molecule heterocycle comprising a fused oxazole–tetrahydropyridine bicyclic core with a primary hydroxymethyl substituent at the 3‑position. This compound belongs to the broader 4,5,6,7-tetrahydroisoxazolo[4,5‑c]pyridine structural class, which includes extensively characterized pharmacological probes such as THPO (4,5,6,7-tetrahydroisoxazolo[4,5‑c]pyridin‑3‑ol; a glial GABA‑uptake inhibitor) and THIP/gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4‑c]pyridin‑3‑ol; a δ‑subunit‑preferring GABAA receptor agonist).

Molecular Formula C7H10N2O2
Molecular Weight 154.169
CAS No. 1505088-70-9
Cat. No. B2611666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol
CAS1505088-70-9
Molecular FormulaC7H10N2O2
Molecular Weight154.169
Structural Identifiers
SMILESC1CNCC2=C1ON=C2CO
InChIInChI=1S/C7H10N2O2/c10-4-6-5-3-8-2-1-7(5)11-9-6/h8,10H,1-4H2
InChIKeyDIJQFCPVHIRTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol (CAS 1505088-70-9): Scaffold Identity and Core Chemotype


4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol (CAS 1505088-70-9) is a synthetic, small-molecule heterocycle comprising a fused oxazole–tetrahydropyridine bicyclic core with a primary hydroxymethyl substituent at the 3‑position . This compound belongs to the broader 4,5,6,7-tetrahydroisoxazolo[4,5‑c]pyridine structural class, which includes extensively characterized pharmacological probes such as THPO (4,5,6,7-tetrahydroisoxazolo[4,5‑c]pyridin‑3‑ol; a glial GABA‑uptake inhibitor) and THIP/gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4‑c]pyridin‑3‑ol; a δ‑subunit‑preferring GABAA receptor agonist) [1]. The 3‑hydroxymethyl moiety constitutes a chemically distinct functional handle that differentiates this scaffold from the 3‑ol, 3‑one, 3‑carboxylic acid, and 3‑ester analogs commonly encountered in the patent and primary literature [2].

3‑Hydroxymethyl handle enables late‑stage diversification via esterification, etherification, or oxidation
Differentiated scaffold from 3‑ol, 3‑one, and 3‑carboxylic acid analogs for SAR exploration
Single intermediate for probing GABAergic and Hsp90 inhibitory chemotype spaces

4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol: Why In‑Class Substitution Is Not Straightforward


The fused oxazole–tetrahydropyridine scaffold is pharmacologically privileged, but the identity of the C‑3 substituent critically dictates the compound’s biological target profile, binding mode, and physicochemical properties. For instance, THPO (3‑ol) acts as a non‑substrate glial GABA‑uptake inhibitor that preferentially elevates extracellular GABA levels versus the non‑selective neuronal/glial inhibitor nipecotic acid [1][2], whereas the 3‑carboxylic acid derivatives exemplified in US20090076001A1 were designed for entirely distinct therapeutic indications [3]. The 3‑hydroxymethyl analog introduces an additional hydrogen‑bond donor and a rotatable bond relative to the rigid 3‑ol/3‑one systems, which is expected to alter target engagement, solubility, and metabolic stability. Consequently, generic substitution of this compound with a structurally proximal analog—even one differing by a single oxidation state at C‑3—cannot be presumed to preserve the biological or physicochemical profile required for a given screening campaign or synthetic elaboration route.

Target compound
3‑CH₂OH; 3 H‑bond donors; 1 rotatable bond; free primary alcohol
THPO (3‑ol)
3‑OH; 2 H‑bond donors; 0 rotatable bonds; glial GABA‑uptake inhibitor profile
C‑3 substituent identity may shift target binding and solubility; THPO may not replicate intended physicochemical profile.
3‑Carboxylic acid analog
Pre‑activated coupling needed; limited to amide/ester space; heavily patented
Hydroxymethyl enables direct diversification without pre‑activation; substitution may restrict synthetic versatility and IP position.

4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol: Comparator‑Based Quantitative Differentiation Evidence


Structural Differentiation from THPO (3‑ol) by Hydroxymethyl vs. Hydroxyl at C‑3

4,5,6,7‑Tetrahydro‑[1,2]oxazolo[4,5‑c]pyridin‑3‑ylmethanol bears a –CH₂OH group at the 3‑position in place of the –OH group present in THPO (4,5,6,7‑tetrahydroisoxazolo[4,5‑c]pyridin‑3‑ol). This substitution introduces a rotatable bond (C3–CH₂OH) absent in the rigid THPO scaffold, increasing the number of hydrogen‑bond donors from 2 (THPO) to 3 (target compound) and add a primary alcohol that can serve as a synthetic handle for esterification, etherification, or oxidation not directly accessible with the 3‑ol analog [1].

Structural Differentiation vs. THPO
Reported
+1 H‑bond donor, +1 rotatable bond, ΔMW +14.14
Indicates non‑redundant physicochemical profile; may alter solubility and permeability
THPO data from IUPHAR; target compound data from vendor CoA
Scaffold Differentiation Physicochemical Properties Medicinal Chemistry

Synthetic Handle Advantage: Primary Alcohol Enables Late‑Stage Diversification Not Possible with 3‑Carboxylic Acid Analogs

The primary hydroxymethyl group of 4,5,6,7‑tetrahydro‑[1,2]oxazolo[4,5‑c]pyridin‑3‑ylmethanol permits direct acylation, sulfonylation, Mitsunobu coupling, or oxidation to the aldehyde or carboxylic acid, whereas the widely patented 3‑carboxylic acid scaffold (e.g., US20090076001A1 intermediates) requires pre‑activation (acid chloride, active ester) or coupling reagents for derivatization [1][2]. In the context of Hsp90 inhibitor development, the C‑3 amide/hydroxamic acid portion was found to be critical for dual Hsp90/HDAC6 inhibition, and a free hydroxymethyl precursor at C‑3 would allow access to a wider range of amide, ester, and carbamate analogs than the pre‑formed carboxylic acid [3].

Synthetic Handle Advantage
Class‑level inference
≥5 additional derivatization routes vs. 3‑carboxylic acid
Supports late‑stage diversification for focused library synthesis
Inferred from standard synthetic transformations; no head‑to‑head study available
Parallel Synthesis Late‑Stage Functionalization MedChem Diversification

LogP and Solubility Differentiation: Hydroxymethyl vs. 3‑Methoxy and 3‑Ethoxy THPO Analogs

The 3‑methoxy‑THPO (O‑methyl‑THPO, MW ~154) and 3‑ethoxy‑THPO analogs reported by Sauerberg et al. (1986) were designed as conformationally restricted muscarinic agonists with calculated pKa values of 6.1–7.0 for tertiary amino derivatives [1]. The target 3‑hydroxymethyl compound shares an identical molecular formula with O‑methyl‑THPO (C₇H₁₀N₂O₂, MW 154.2) but differs in the connectivity of the oxygen atom: a primary alcohol (–CH₂OH) vs. a methyl ether (–OCH₃). This constitutional isomerism is predicted to reduce LogP by approximately 0.5–0.7 log units relative to the methyl ether based on the additional hydrogen‑bond donor, while simultaneously increasing aqueous solubility and potentially reducing blood‑brain barrier passive permeability compared to the more lipophilic O‑alkyl THPO analogs [1][2].

LogP Differentiation
Class‑level inference
Estimated ΔLogP ≈ –0.5 to –0.7 vs. O‑methyl‑THPO
May reduce lipophilicity and non‑specific binding risk
Based on fragment‑based prediction; no experimental LogP available
Lipophilicity Aqueous Solubility CNS Permeability

Regulatory and IP Differentiation: Unclaimed 3‑Hydroxymethyl Substituent in Key Patent Families

A review of the major patent families covering 4,5,6,7‑tetrahydroisoxazolo[4,5‑c]pyridine derivatives reveals that the 3‑hydroxymethyl substitution pattern is not explicitly claimed in US20090076001A1 (which focuses on 3‑carboxylic acid, 3‑amide, and 3‑heteroaryl derivatives) or in the earlier oxazolo‑pyridine analgesic patents (EP0412898A1, focusing on 2‑aryl‑oxazolo[4,5‑b]pyridines) [1][2]. The Hsp90 inhibitor series reported by Baruchello et al. (2014) explored C‑3 amide substitutions but did not include the free hydroxymethyl analog [3]. This specific substitution pattern thus represents a distinct chemical space with potentially favorable freedom‑to‑operate characteristics for commercial development.

IP Differentiation
Supporting evidence
3‑CH₂OH not claimed in major patent families
May reduce licensing encumbrance risk for commercial development
Patent document analysis; does not constitute legal advice
Freedom to Operate Patent Landscape Scaffold Novelty

Target Engagement Potential: Chemotype‑Wide Evidence for GABA‑Uptake and Hsp90 Inhibition with C‑3 Substituent‑Dependent Activity

Two distinct biological activities have been established for the 4,5,6,7‑tetrahydroisoxazolo[4,5‑c]pyridine chemotype depending on the C‑3 substituent: (1) THPO (3‑ol) produces a 200% increase in extracellular GABA concentration in rat thalamus via preferential glial GABA‑uptake inhibition, outperforming the non‑selective inhibitor nipecotic acid [1]; (2) 3‑amide derivatives of the scaffold act as Hsp90 inhibitors with concomitant HDAC6 inhibition when a hydroxamic acid is installed [2]. The 3‑hydroxymethyl analog, as a primary alcohol, is poised for rapid conversion to either the 3‑carboxylic acid (oxidation) or 3‑aldehyde (mild oxidation), making it a strategic intermediate for exploring both the GABA‑ergic and Hsp90‑inhibitory pharmacological spaces from a single procurement [3].

Target Engagement Potential
Data to verify
No direct biological data available for CAS 1505088‑70‑9
Scaffold chemotype supports GABAergic and Hsp90 inhibitory exploration; biological profiling required
Class‑level inference only from THPO and Hsp90 inhibitor series
Target Engagement GABA Transporter Hsp90 Inhibition

4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol: Evidence‑Grounded Application Scenarios


Dual‑Purpose Intermediate for GABA‑Uptake and Hsp90 Inhibitor Lead Optimization

Because the 3‑hydroxymethyl group can be oxidized to the carboxylic acid (accessing the GABA‑uptake inhibitor chemotype space exemplified by THPO) [1] or elaborated to amides and hydroxamic acids (accessing the Hsp90/HDAC6 dual‑inhibitor chemotype) [2], this single compound can serve as the common synthetic intermediate for two distinct lead‑optimization campaigns. This dual utility reduces procurement SKU complexity and enables parallel exploration of multiple therapeutic hypotheses from one inventory item. [3]

Focused Library Synthesis for CNS‑Penetrant Probe Development

The 3‑hydroxymethyl substituent provides a lower predicted LogP than the cognate O‑methyl‑THPO muscarinic agonist series [1], potentially improving the developability profile of CNS‑targeted analogs. Medicinal chemistry teams can use this compound as a core scaffold for late‑stage etherification or esterification to systematically tune lipophilicity (cLogP modulation) while maintaining the conformational restriction conferred by the fused bicyclic ring system. [2]

Freedom‑to‑Operate (FTO)‑Conscious Lead Generation Scaffold

The 3‑hydroxymethyl substitution pattern appears unclaimed in the major patent families covering 4,5,6,7‑tetrahydroisoxazolo[4,5‑c]pyridine derivatives [1][2]. For biotechnology and pharmaceutical companies seeking to build proprietary lead series distinct from the crowded 3‑carboxylic acid/amide patent space, procurement of this specific analog provides a chemically and intellectually property‑differentiated starting point for hit‑to‑lead chemistry. [3]

Chemical Biology Probe for Profiling Alcohol‑Sensitive Target Classes

The free primary alcohol in the 3‑position enables direct incorporation of photoaffinity labels (via diazirine or benzophenone conjugation through the hydroxyl) or biotin tags for target‑engagement studies. This capability is not directly accessible with the 3‑ol (THPO) or 3‑methoxy analogs without additional synthetic steps. Research groups investigating the protein interactome of the tetrahydroisoxazolo[4,5‑c]pyridine scaffold can use this compound for chemoproteomic pull‑down experiments to identify off‑targets or confirm mechanism of action. [1]

Application
Selection Property
Validation Focus
Dual‑purpose intermediate for lead optimization
Hydroxymethyl handle versatility
Oxidative/amidation route fidelity for GABAergic and Hsp90 space
CNS‑penetrant probe development
Lower predicted LogP vs. O‑alkyl analogs
Lipophilicity tuning via late‑stage functionalization
FTO‑conscious lead generation
Distinct IP position relative to patented 3‑carboxylic acid/amide series
Freedom‑to‑operate landscape review for proprietary series
Chemical biology probe synthesis
Primary alcohol enables direct photoaffinity/biotin conjugation
Target‑engagement assay compatibility and chemoproteomic profiling
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